molecular formula C14H18BrNO3 B2698859 Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate CAS No. 1357614-50-6

Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No. B2698859
CAS RN: 1357614-50-6
M. Wt: 328.206
InChI Key: XRLOWKAACZKDBK-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate” is likely a synthetic organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with a hydroxy group and a carboxylate ester. The presence of the bromophenyl group indicates that this compound could be used as an intermediate in organic synthesis, particularly in reactions involving palladium-catalyzed cross-coupling .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the hydroxy and carboxylate groups. The bromophenyl group could be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, a relatively strained four-membered ring containing a nitrogen atom. The bromophenyl group would likely be planar due to the conjugated system of the aromatic ring .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The bromine atom on the phenyl ring makes it a good leaving group, allowing for various substitution reactions. The hydroxy group could potentially be deprotonated to form a nucleophile, and the ester could undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ester and hydroxy groups could allow for hydrogen bonding, affecting its solubility in different solvents. The bromophenyl group could increase its molecular weight and possibly its boiling point .

Scientific Research Applications

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the specific biological target. If it’s used as a reagent or intermediate in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties, but could potentially include flammability, reactivity, and toxicity .

Future Directions

The future directions for the study and use of this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical compound, further studies could involve in-depth biological testing. If it’s useful as a synthetic intermediate, future work could involve optimizing its synthesis and exploring its use in the synthesis of other complex molecules .

properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-4-6-11(15)7-5-10/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLOWKAACZKDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate

CAS RN

1357614-50-6
Record name tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 1-L 3-necked round-bottom flask, purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 1-bromo-4-iodobenzene (25.0 g, 88.4 mmol) in tetrahydrofuran/diethyl ether (400/200 mL). The solution was cooled to −78° C. then n-BuLi (2.5 M, 37.1 mL, 92.8 mmol) was added drop-wise over 10 min. To the resulting mixture was added tert-butyl 3-oxoazetidine-1-carboxylate (16.6 g, 97.0 mmol) in THF (100 mL) drop-wise at −78° C. The resulting mixture was stirred for 1.5 h at −78° C., then carefully quenched with water (300 mL). The aqueous phase was extracted with ethyl acetate (200 mL) and the combined organic layers were washed with brine (2×100 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:20-1:5) as the eluent followed by re-crystallized from ethyl acetate:PE in the ratio of 1:100 to yield 8.0 g (28%) of the title compound as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
37.1 mL
Type
reactant
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
tetrahydrofuran diethyl ether
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
28%

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 3-hydroxy-3-(4-(trimethylsilyl)phenyl)azetidine-1-carboxylate (Preparation 3, 45 g, 0.14 mol) and KBr (25 g, 0.21 mol) in acetic acid (10 and MeOH (100 mL) was heated at 60° C. for 20 minutes. Then N-chlorosuccinimide (22.4 g, 0.17 mol) was added to the reaction mixture and stirred at 60° C. for 2 hours. LC/MS indicated the reaction was complete (only product peak). After cooling to ambient temperature, the mixture was poured into ice-water (1 L). The mixture was extracted with CHCl3 (2×800 mL). The combined organics were washed with 3M NaOH (2×600 mL), water (600 mL), dried over sodium sulfate, filtered and concentrated. The crude product was washed with ether to afford the desired product (35 g, 76% yield). 1H NMR (CDCl3) δ 7.5 (d, 2H), 7.4 (d, 2H), 4.2 (s, 4H), 3.4 (s, 1H), 1.4 (s, 9H).
Name
tert-butyl 3-hydroxy-3-(4-(trimethylsilyl)phenyl)azetidine-1-carboxylate
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
76%

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